molecular formula C20H19N3OS B8537392 7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine CAS No. 874187-83-4

7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine

Cat. No. B8537392
M. Wt: 349.5 g/mol
InChI Key: VVQNTDVMIIUWNG-UHFFFAOYSA-N
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Patent
US08026366B2

Procedure details

To a magnetically stirred mixture of N-(7-benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-yl)-2,2,2-trichloroacetamide (prepared as described above in Part H, 6.96 g, 14.9 mmol) in methanol (100 mL) at rt was added NaOMe (25 wt. % solution in MeOH, 11.3 mL, 52.1 mmol). After a few minutes a solution formed from which a solid precipitated. The reaction mixture was concentrated in vacuo and dried under vacuum. The resulting solid was suspended in a minimal amount of methanol (50 mL) and was isolated by filtration. The solid was washed with methanol to provide 7-benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine as a light yellow solid in high purity (3.93 g, 76%), mp 175-178° C. 1H NMR (300 MHz, d6-DMSO) δ 7.67 (d, J=8.7 Hz, 1H), 7.49-7.29 (m, 5H), 7.10 (d, J=2.5 Hz, 1H), 6.96 (dd, J=8.7, 2.5 Hz, 1H), 6.84 (s, 2H), 5.20 (s, 2H), 3.09 (t, J=7.8 Hz, 2H), 1.84 (sextet, J=7.2 Hz, 2H), 0.99 (t, J=7.5 Hz, 3H); 13C NMR (75 MHz, d6-DMSO) δ 169.1, 158.9, 152.4, 146.5, 139.4, 137.0, 136.0, 128.4, 127.8, 127.6, 125.7, 113.3, 113.2, 107.8, 69.3, 35.1, 22.8, 13.5. MS (APCI) m/z=350.0 (M+H) % Anal. calcd for C20H19N3OS: C, 68.74; H, 5.48; N, 12.02. Found: C, 68.62; H, 5.74; N, 11.94.
Name
N-(7-benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-yl)-2,2,2-trichloroacetamide
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
11.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]2[C:13]3[S:28][C:27]([CH2:29][CH2:30][CH3:31])=[N:26][C:14]=3[C:15]([NH:19]C(=O)C(Cl)(Cl)Cl)=[N:16][C:17]=2[CH:18]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O-].[Na+]>CO>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]2[C:13]3[S:28][C:27]([CH2:29][CH2:30][CH3:31])=[N:26][C:14]=3[C:15]([NH2:19])=[N:16][C:17]=2[CH:18]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
N-(7-benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-yl)-2,2,2-trichloroacetamide
Quantity
6.96 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=2C3=C(C(=NC2C1)NC(C(Cl)(Cl)Cl)=O)N=C(S3)CCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
NaOMe
Quantity
11.3 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a few minutes a solution formed from which a solid
CUSTOM
Type
CUSTOM
Details
precipitated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
The solid was washed with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC=2C3=C(C(=NC2C1)N)N=C(S3)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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